molecular formula C20H23N5O2 B11258746 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11258746
M. Wt: 365.4 g/mol
InChI Key: OHVQYOFFZVZHAO-UHFFFAOYSA-N
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Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyrimidine ring, and an acetamide group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with a suitable precursor to form the pyrimidine ring, often involving cyclization reactions.

    Attachment of the acetamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and phenyl rings.

    Reduction: Reduction reactions can occur at the oxopyrimidine moiety, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted acetamides or thioacetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may possess anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising lead compound for new drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidine: Lacks the acetamide and dimethylphenyl groups.

    N-(2,3-dimethylphenyl)acetamide: Lacks the pyrazole and pyrimidine rings.

    3,5-dimethyl-1H-pyrazole: Lacks the pyrimidine ring and acetamide group.

Uniqueness

The uniqueness of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide lies in its combined structural features. The presence of both pyrazole and pyrimidine rings, along with the acetamide and dimethylphenyl groups, provides a unique chemical scaffold that can interact with a variety of biological targets and undergo diverse chemical reactions.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H23N5O2/c1-12-7-6-8-17(16(12)5)22-18(26)11-24-19(27)10-13(2)21-20(24)25-15(4)9-14(3)23-25/h6-10H,11H2,1-5H3,(H,22,26)

InChI Key

OHVQYOFFZVZHAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C)C

Origin of Product

United States

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